CORM-401
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Overview
Description
CORM-401 is an oxidant-sensitive CO-releasing molecule. this compound is more effective than other CO-RMs under H2O2-induced oxidative stress conditions. This compound released up to three CO/mole of compound depending on the concentration of the acceptor myoglobin. Oxidants such as H2O2, tert-butyl hydroperoxide or hypochlorous acid increased the CO liberated by this compound. This compound also relaxed pre-contracted aortic rings and vasorelaxation was enhanced in combination with H2O2.
Scientific Research Applications
Antimicrobial Potential
CORM-401, a novel manganese CO-releasing molecule, exhibits broad-spectrum antimicrobial potential. It inhibits the growth of Escherichia coli and several antibiotic-resistant pathogens. This compound acts in an uncoupler-like manner, disrupting cytoplasmic ion balance and triggering multiple effects like osmotic stress and futile respiration, without inhibiting respiration as initially expected for a CO delivery vehicle (Wareham et al., 2017).
Effects on CO-Sensitive Model Systems
In studies comparing CORM-2, CORM-3, and this compound, this compound showed continuous CO release over a prolonged period and did not interfere with oxygen measurement in biological test systems. Its use in cytochrome P450 enzyme activity studies and its impact on the respiratory chain were found to be more reliable for CO-specific results (Stucki et al., 2020).
Inhibition of PMN Migratory Potential
This compound has been shown to suppress the migratory potential of polymorphonuclear leukocytes (PMNs) by modulating F-actin dynamics and signaling pathways. This effect is significant in the context of inflammation, as it reduces PMN recruitment to affected organs (Inoue et al., 2017).
Modulation of Xenobiotic Metabolism
Research indicates that this compound modulates phase I metabolism of xenobiotics by inhibiting cytochrome P450-dependent monooxygenase activity. This finding is crucial for drug development, emphasizing the need to consider interactions of CORMs with xenobiotic metabolism (Walter et al., 2019).
Suppression of NO Production in Macrophages
This compound influences the generation of nitric oxide (NO) in murine macrophage cells activated with lipopolysaccharide. It suppresses NO production by inhibiting inducible nitric oxide synthase at both mRNA and protein levels. This modulation might be useful in therapies for periodontal disease (Choi et al., 2022).
Vascular and Angiogenic Activities
This compound exhibits vascular and pro-angiogenic properties. It releases multiple CO molecules and shows enhanced vasodilation in combination with oxidants. These properties highlight its potential in treating inflammatory and oxidative stress-mediated pathologies (Fayad-Kobeissi et al., 2016).
Ischemia Reperfusion Injury Reduction
This compound has shown effectiveness in reducing ischemia reperfusion injury in renal allografts from donation after circulatory death in a porcine model. It demonstrates anti-inflammatory actions by suppressing Toll-like receptors and provides renal protection after cold storage of kidneys (Bhattacharjee et al., 2018).
Properties
CAS No. |
1001015-18-4 |
---|---|
Molecular Formula |
C8H6MnNO6S2 |
Molecular Weight |
331.195 |
IUPAC Name |
Manganate(1-), tetracarbonyl[N-(dithiocarboxy-κS,κS')-N-methylglycinato(2-)]-, hydrogen (1:1), (OC-6-22)- |
InChI |
InChI=1S/C4H7NO2S2.4CO.Mn/c1-5(4(8)9)2-3(6)7;4*1-2;/h2H2,1H3,(H,6,7)(H,8,9);;;;;/q;4*+1;-3/p-1 |
InChI Key |
PBEOVQBORDYRJY-UHFFFAOYSA-M |
SMILES |
OC(CN(C)C1=S=[Mn-4]([C+]=O)([C+]=O)([C+]=O)([C+]=O)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CORM-401; CORM 401; CORM401. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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